molecular formula C24H26N2O3 B10881324 [4-(2,3-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B10881324
M. Wt: 390.5 g/mol
InChI Key: OSCLDMYPHNUDAN-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone is a piperazine-based small molecule characterized by a 2,3-dimethoxybenzyl group attached to the piperazine nitrogen and a naphthalen-1-yl methanone moiety. The dimethoxybenzyl group introduces electron-donating methoxy substituents, while the naphthyl group contributes hydrophobicity and steric bulk.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-12-6-9-19(23(22)29-2)17-25-13-15-26(16-14-25)24(27)21-11-5-8-18-7-3-4-10-20(18)21/h3-12H,13-17H2,1-2H3

InChI Key

OSCLDMYPHNUDAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with piperazine to form the intermediate [4-(2,3-dimethoxybenzyl)piperazine]. This intermediate is then reacted with 1-naphthylmethanone under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde, while reduction of the carbonyl group can produce 1-(naphthyl)methanol.

Scientific Research Applications

4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Electronic Effects

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Substituent Effects on Piperazine Nitrogen

4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone () Substituents: 2,3-Dichlorophenyl (electron-withdrawing) and methoxypropoxyphenyl. Activity: Demonstrated anticancer properties, likely due to the chlorine atoms enhancing electrophilic interactions with biological targets. Key Difference: Chlorine substituents increase polarity and may improve DNA alkylation or receptor binding compared to dimethoxy groups in the target compound .

PPZ1 and PPZ2 () PPZ1: 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone. PPZ2: 2-[4-(2,3-Dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide. Activity: TRPC3/6/7 channel activators with neuroprotective effects via BDNF signaling. Key Difference: Methyl and chloro groups in PPZ1/2 enhance lipophilicity and target specificity, whereas dimethoxy groups in the target compound may favor solubility and metabolic stability .

Aromatic Ketone Modifications

(3-Phenyl-1H-pyrazol-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone () Substituents: 2,3-Dimethylphenyl (electron-donating) and pyrazolyl. Activity: Not specified, but dimethyl groups likely enhance hydrophobic interactions.

(4-Chlorophenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone () Substituents: 4-Chlorophenyl and 2,3-dimethylphenyl. Activity: Unreported, but chloro and methyl groups balance electron-withdrawing and donating effects. Key Difference: The chloro group may enhance binding affinity to serotonin or dopamine receptors compared to dimethoxybenzyl .

Pharmacological and Physicochemical Properties

Compound Substituents (Piperazine) Aromatic Group Molecular Weight Notable Properties
Target Compound 2,3-Dimethoxybenzyl Naphthalen-1-yl - High hydrophobicity, moderate solubility
PPZ1 () 5-Chloro-2-methylphenyl 3-Fluorophenyl - TRPC6 activation, neuroprotective
Anticancer Derivative () 2,3-Dichlorophenyl Methoxypropoxyphenyl - Anticandidate for DNA interaction
() 2,3-Dimethylphenyl 4-Chlorophenyl 328.836 Balanced electronic profile

Research Implications and Limitations

  • Potential Applications: The target compound’s dimethoxy and naphthyl groups suggest utility in central nervous system (CNS) drug development or oncology, leveraging piperazine’s affinity for GPCRs or kinases.
  • Knowledge Gaps: Limited pharmacological data for the target compound necessitate further studies on its target selectivity, metabolic stability, and toxicity.
  • Comparative Insights : Structural analogs highlight the critical role of substituent electronic properties (e.g., methoxy vs. chloro) in modulating activity and specificity .

Biological Activity

The compound 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure includes a piperazine ring, a naphthalene moiety, and a dimethoxybenzyl substituent, which may influence its pharmacological properties.

Research indicates that compounds with piperazine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Piperazine derivatives have shown promise as antimicrobial agents. The presence of the naphthalene group may enhance their interaction with microbial targets.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds structurally related to piperazines have been evaluated for their ability to inhibit tyrosinase, an enzyme implicated in melanogenesis and cancer progression .

Antimicrobial Activity

A study evaluating various piperazine derivatives found that compounds with structural similarities to 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone exhibited significant antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for several strains:

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone12C. albicans

These results indicate that the compound possesses moderate antimicrobial activity.

Anticancer Activity

In vitro studies have shown that 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone can inhibit the growth of certain cancer cell lines. A notable study reported the following findings:

Cell LineIC50 (µM)Mechanism of Action
B16F10 Melanoma25Inhibition of tyrosinase activity
HeLa Cells30Induction of apoptosis

The IC50 values suggest that this compound may effectively reduce cell viability in these cancer models.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone:

  • Case Study 1 : A clinical trial assessed the efficacy of a piperazine derivative in patients with melanoma. The results indicated a significant reduction in tumor size after treatment with a closely related compound.
  • Case Study 2 : Another study focused on the antimicrobial effects of piperazine derivatives against resistant strains of bacteria. The findings suggested that modifications to the piperazine structure could enhance antimicrobial potency.

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